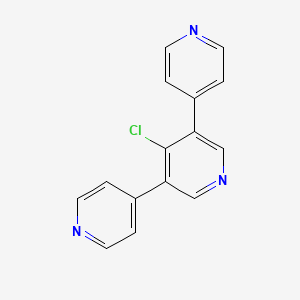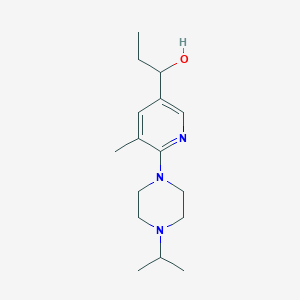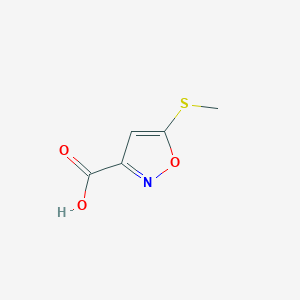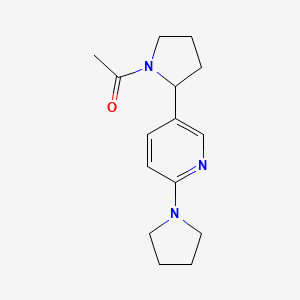
4-chloro-3,5-dipyridin-4-ylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-3,5-dipyridin-4-ylpyridine is a heterocyclic compound that features a pyridine ring substituted with chlorine at the 4-position and additional pyridine rings at the 3 and 5 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3,5-dipyridin-4-ylpyridine typically involves the formation of the pyridine ring followed by chlorination and subsequent functionalization. One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of aryl halides with pyridyl boronic acids in the presence of a palladium catalyst . This method is favored for its mild reaction conditions and high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing continuous flow reactors to enhance efficiency and scalability. The use of automated systems and optimized reaction conditions ensures consistent product quality and high throughput.
化学反応の分析
Types of Reactions
4-chloro-3,5-dipyridin-4-ylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the nitrogen atoms in the pyridine rings.
Coupling Reactions: It can undergo further coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base.
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine may yield an aminopyridine derivative, while oxidation may produce a pyridine N-oxide.
科学的研究の応用
4-chloro-3,5-dipyridin-4-ylpyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
作用機序
The mechanism of action of 4-chloro-3,5-dipyridin-4-ylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity .
類似化合物との比較
Similar Compounds
3,5-dipyridin-4-ylpyridine: Lacks the chlorine substitution, resulting in different reactivity and properties.
4-chloro-3,5-dinitropyrazole: Contains nitro groups instead of additional pyridine rings, leading to distinct chemical behavior and applications.
Uniqueness
4-chloro-3,5-dipyridin-4-ylpyridine is unique due to its combination of chlorine substitution and multiple pyridine rings. This structure imparts specific electronic and steric properties, making it valuable for targeted chemical synthesis and potential therapeutic applications.
特性
分子式 |
C15H10ClN3 |
|---|---|
分子量 |
267.71 g/mol |
IUPAC名 |
4-chloro-3,5-dipyridin-4-ylpyridine |
InChI |
InChI=1S/C15H10ClN3/c16-15-13(11-1-5-17-6-2-11)9-19-10-14(15)12-3-7-18-8-4-12/h1-10H |
InChIキー |
CGNWFGOVGYAKDY-UHFFFAOYSA-N |
正規SMILES |
C1=CN=CC=C1C2=CN=CC(=C2Cl)C3=CC=NC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![tert-Butyl (5-methylbenzo[d]isoxazol-3-yl)carbamate](/img/structure/B11811127.png)

![4-Chloro-2-(1-chloroethyl)-1H-benzo[d]imidazole](/img/structure/B11811137.png)

![5-(3-(Methylsulfonyl)phenyl)-N-(6-(piperidin-4-yl)pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B11811150.png)


![(4aR,5aS,6aS,6bS,9R,9aR,11aS,11bR)-9a,11b-dimethyl-9-((R)-6-methylheptan-2-yl)hexadecahydrocyclopenta[1,2]phenanthro[8a,9-b]oxiren-3-ol](/img/structure/B11811169.png)

